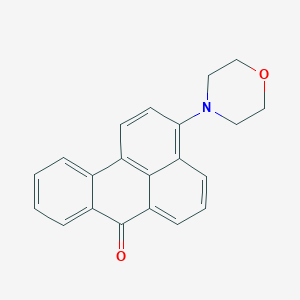

3-Morpholinobenzanthrone

Vue d'ensemble

Description

3-Morpholinobenzanthrone is a fluorescent membrane probe . It possesses higher dipole moment values in the excited state than in the ground state . It is used as a new probe for use in clinical diagnostic applications involving the study of cell membranes such as those of immune competent lymphocytes .

Molecular Structure Analysis

The molecular weight of this compound is 315.37 g/mol . Its molecular formula is C21H17NO2 . The SMILES string representation of its structure is O=C1C2=C (C=CC=C2)C3=C4C (C=CC=C14)=C (N5CCOCC5)C=C3 .Physical And Chemical Properties Analysis

This compound has an emission (Em) of 632 and an excitation (Ex) of 439 . It is suitable for fluorescence .Applications De Recherche Scientifique

Morpholino Oligos in Gene Function Studies

Morpholino oligos have been utilized to inhibit gene function across various model organisms, offering a simple and rapid method for gene function studies. These studies have helped in understanding the roles of specific genes during developmental stages, providing insights into the genetic basis of certain diseases and developmental disorders (Heasman, 2002).

Morpholine Derivatives in Drug Design

Morpholine, a key scaffold in medicinal chemistry, is featured in numerous bioactive molecules due to its advantageous physicochemical and biological properties. Morpholine derivatives have been explored for their wide range of biological activities, highlighting the importance of the morpholine moiety in drug development and therapeutic applications (Kourounakis et al., 2020).

Morpholine in Neuropharmacology

Research has shown that morphine, which shares structural similarities with morpholine compounds, can influence dopaminergic neuron differentiation. This suggests the potential utility of morpholine derivatives in studying neuropharmacological mechanisms and developing treatments for neurological conditions (Sánchez-Simón et al., 2010).

Synthesis of Morpholine Derivatives

Innovative synthetic methodologies have been developed to create morpholine derivatives, such as the NK(1) receptor antagonist Aprepitant, showcasing the versatility of morpholine as a building block in organic synthesis and its application in creating pharmacologically active compounds (Brands et al., 2003).

Morpholine-Based Building Blocks

The development of stereospecific synthesis methods for substituted sulfamidates highlights the utility of morpholine as a privileged morpholine building block in medicinal chemistry, enabling the creation of enantiomerically pure compounds for potential therapeutic use (Stojiljkovic et al., 2022).

Mécanisme D'action

Target of Action

The primary target of 3-Morpholinobenzanthrone is the cell membrane . This compound acts as a fluorescent membrane probe , allowing for the study of cell membranes, such as those of immune competent lymphocytes .

Mode of Action

This compound interacts with its target, the cell membrane, by embedding itself within the membrane structure. It possesses higher dipole moment values in the excited-state than in the ground-state . This property allows it to respond to changes in the membrane structure, making it a valuable tool for studying membrane dynamics.

Result of Action

The primary result of this compound’s action is the generation of fluorescence within the cell membrane . This fluorescence allows for the study of the cell membrane’s structure and dynamics.

Propriétés

IUPAC Name |

3-morpholin-4-ylbenzo[b]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-21-16-5-2-1-4-14(16)15-8-9-19(22-10-12-24-13-11-22)17-6-3-7-18(21)20(15)17/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHRHDIPADDOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385630 | |

| Record name | 3-Morpholinobenzanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299927-47-2 | |

| Record name | 3-Morpholinobenzanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

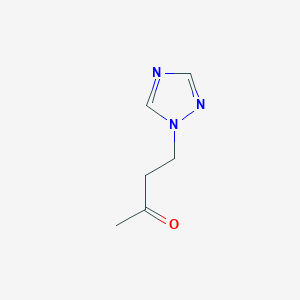

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1608761.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1608769.png)

![1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B1608770.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)